molecular formula C13H13F3N2 B1403979 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 1456859-29-2

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No. B1403979
M. Wt: 254.25 g/mol
InChI Key: AQRSYVHLIVGXRZ-UHFFFAOYSA-N
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Description

The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Synthesis Analysis

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can depend on many factors, including its molecular structure and the presence of functional groups. Trifluoromethyl groups can significantly affect the properties of a compound .

Scientific Research Applications

  • Pharmaceuticals

    • The trifluoromethyl group is prevalent in pharmaceutical compounds . It enhances the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
    • For instance, Alpelisib, a drug used for treating breast cancer, contains a trifluoromethyl group . The drug inhibits PI3Ks, a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
  • Agrochemicals

    • The trifluoromethyl group is also widely used in agrochemical compounds . It often enhances the effect of these compounds in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
  • Photoredox Catalysis

    • The trifluoromethyl group can be introduced into diverse skeletons through photoredox-catalyzed radical trifluoromethylation . This process involves the use of visible light and operationally simple conditions at room temperature .

Safety And Hazards

The safety and hazards associated with a specific compound can vary widely depending on its structure and properties. For example, some trifluoromethyl-containing compounds can be harmful if swallowed, cause skin irritation, and may cause respiratory irritation .

Future Directions

The field of trifluoromethylation is actively pursued in academic research. Future developments should aim at filling gaps such as a general method for Markovnikov difluoromethylation of alkenes or undirected C(sp3)–H difluoromethylation .

properties

IUPAC Name

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2/c14-13(15,16)7-4-5-11-9(6-7)8-2-1-3-10(17)12(8)18-11/h4-6,10,18H,1-3,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRSYVHLIVGXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine

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